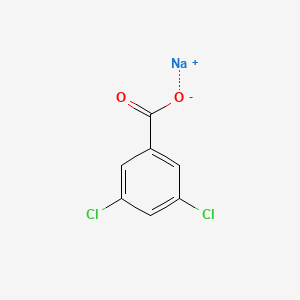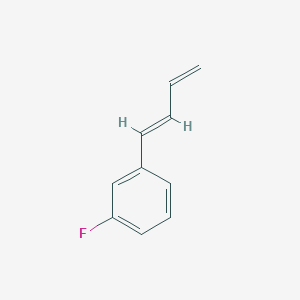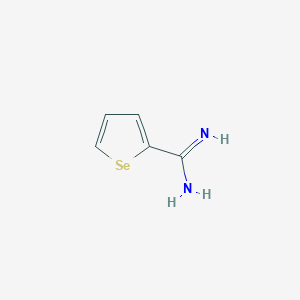
Selenophene-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selenophene-2-carboximidamide is a selenium-containing heterocyclic compound. . The presence of selenium in the heterocyclic ring imparts unique properties to these compounds, making them valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of selenophene-2-carboximidamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of potassium selenocyanate (KSeCN) as the selenium source, in the presence of catalysts such as cobalt oxalate (CoC₂O₄) and N-chlorosuccinimide (NCS) . The reaction is carried out in a solvent like acetonitrile (MeCN) with cesium carbonate (Cs₂CO₃) as the base.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Selenophene-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The selenium atom in the selenophene ring can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenophene derivatives to their corresponding selenides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the selenophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, organolithium compounds, and Grignard reagents.
Major Products Formed: The major products formed from these reactions include selenoxides, selenones, selenides, and various substituted selenophenes, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Selenophene-2-carboximidamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of selenophene-2-carboximidamide involves its interaction with various molecular targets and pathways. The selenium atom in the selenophene ring can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells . This oxidative stress can lead to cell death, making selenophene derivatives potential anticancer agents. Additionally, selenophene compounds can interact with enzymes and proteins, modulating their activity and affecting cellular processes .
Comparaison Avec Des Composés Similaires
Thiophene-2-carboximidamide: Similar to selenophene-2-carboximidamide but contains sulfur instead of selenium.
Furan-2-carboximidamide: Contains oxygen in place of selenium.
Comparison:
Selenium vs. Sulfur/Oxygen: The presence of selenium in this compound imparts unique redox properties that are not observed in thiophene or furan derivatives.
Optical and Electronic Properties: Selenophene derivatives generally exhibit better charge transport and optical properties compared to their thiophene and furan counterparts, making them more suitable for applications in optoelectronic devices.
Propriétés
Formule moléculaire |
C5H6N2Se |
|---|---|
Poids moléculaire |
173.09 g/mol |
Nom IUPAC |
selenophene-2-carboximidamide |
InChI |
InChI=1S/C5H6N2Se/c6-5(7)4-2-1-3-8-4/h1-3H,(H3,6,7) |
Clé InChI |
OYBHOPJZGJECNJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C[Se]C(=C1)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







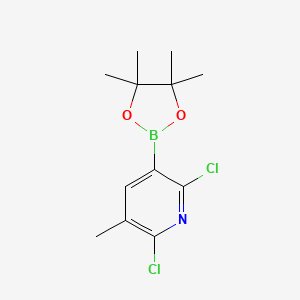
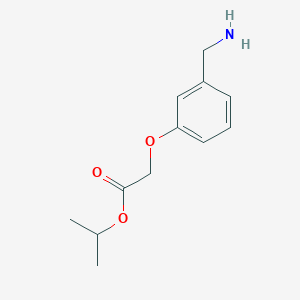
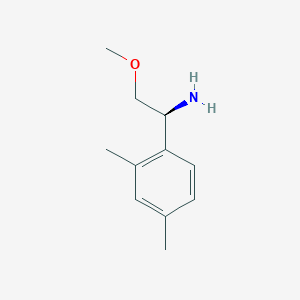
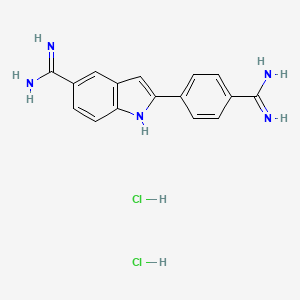
![3-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12966908.png)
